An In-depth Technical Guide to Fmoc-Phe(3,4-DiF)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Phe(3,4-DiF)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-Phe(3,4-DiF)-OH), a key building block in modern peptide science. The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. This document serves as a valuable resource for researchers engaged in peptide synthesis and drug discovery.
Core Chemical and Physical Properties
Fmoc-Phe(3,4-DiF)-OH is a derivative of the amino acid phenylalanine, featuring two fluorine atoms on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| CAS Number | 198560-43-9 | [1][2] |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1] |
| Molecular Weight | 423.41 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | ≥98.0% (HPLC) | |
| Boiling Point | 622.7°C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| Storage | 2-8°C, dry and sealed | [1] |
Molecular Structure
The chemical structure of Fmoc-Phe(3,4-DiF)-OH is fundamental to its role in peptide synthesis. The Fmoc group provides a base-labile protecting group for the amine, while the difluorinated phenyl ring offers unique properties to the resulting peptide.
Caption: Chemical structure of Fmoc-Phe(3,4-DiF)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe(3,4-DiF)-OH is a crucial reagent for the incorporation of 3,4-difluorophenylalanine into synthetic peptides. The presence of the fluorine atoms can enhance the metabolic stability of the peptide by blocking sites of enzymatic degradation and can also influence the peptide's conformation and binding affinity to its target due to the electron-withdrawing nature of fluorine.[1][4]
General Workflow of SPPS using Fmoc-Phe(3,4-DiF)-OH
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.
Caption: General workflow for solid-phase peptide synthesis.
Experimental Protocols
The following are generalized yet detailed protocols for the use of Fmoc-Phe(3,4-DiF)-OH in manual solid-phase peptide synthesis. These protocols may require optimization based on the specific peptide sequence and resin used.
Resin Preparation and Swelling
-
Resin Selection : Choose a resin appropriate for the desired C-terminus (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5]
-
Swelling : Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[6] After swelling, drain the DMF.
Fmoc Deprotection
-
Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in DMF.
-
Deprotection Reaction : Add the 20% piperidine/DMF solution to the swollen resin. Agitate the mixture for 3 minutes, then drain the solution.[6]
-
Second Deprotection : Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 washes with 5 mL of DMF each) to remove piperidine and the Fmoc adduct.[6]
Amino Acid Coupling
-
Activation Reagent Preparation : This protocol uses HBTU/DIEA as an example. In a separate vial, dissolve Fmoc-Phe(3,4-DiF)-OH (e.g., 4 equivalents relative to resin loading) and HBTU (e.g., 3.8 equivalents) in DMF.[6]
-
Activation : Add N,N-diisopropylethylamine (DIEA) (e.g., 8 equivalents) to the amino acid/HBTU mixture.[6] Allow the solution to pre-activate for 2-5 minutes.[6]
-
Coupling Reaction : Add the activated Fmoc-Phe(3,4-DiF)-OH solution to the deprotected resin in the reaction vessel.
-
Reaction Time : Agitate the reaction mixture for 1-2 hours at room temperature.[6] The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[6] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing : After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (e.g., 3-5 washes) to remove excess reagents and byproducts.[6]
This deprotection-coupling cycle is repeated for each amino acid in the peptide sequence.
Cleavage and Deprotection
-
Final Washing : After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[6]
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is "Reagent K," which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). For many peptides, a simpler mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[7] Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation : Filter the resin and collect the filtrate into a cold tube of diethyl ether. The crude peptide will precipitate.
-
Isolation : Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.[6]
Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Biological Significance and Signaling Pathways
The incorporation of 3,4-difluorophenylalanine can significantly impact the biological activity of peptides. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets through mechanisms like hydrogen bonding or dipole-dipole interactions. Furthermore, the increased hydrophobicity of the fluorinated residue can enhance membrane permeability and proteolytic resistance.[4][8]
References
- 1. Fmoc-Phe(3,4-DiF)-OH [myskinrecipes.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
